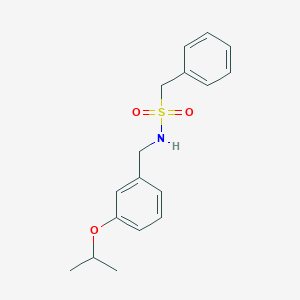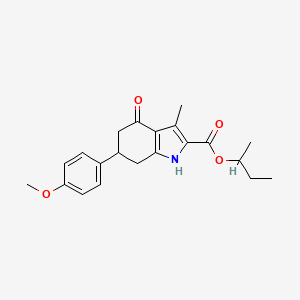
N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as BCTC, is a chemical compound that has been extensively researched for its potential use as a pain reliever. BCTC belongs to the class of compounds known as isoxazolecarboxamides and is a potent antagonist of the TRPV1 receptor, which is involved in the transmission of pain signals.
Mecanismo De Acción
N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide acts as a potent antagonist of the TRPV1 receptor, which is involved in the transmission of pain signals. By blocking this receptor, N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects
N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its pain-relieving properties, N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to reduce inflammation and inhibit the growth of cancer cells. N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its potency as a TRPV1 receptor antagonist. This allows for the precise study of the role of this receptor in pain transmission and other physiological processes. However, one limitation of using N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for research on N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the development of more potent and selective TRPV1 receptor antagonists based on the structure of N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. Another area of interest is the study of the potential use of N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential use as a pain reliever. The TRPV1 receptor is involved in the transmission of pain signals, and N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to be a potent antagonist of this receptor. Studies have shown that N-(sec-butyl)-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide can reduce pain in animal models of inflammatory pain, neuropathic pain, and cancer pain.
Propiedades
IUPAC Name |
N-butan-2-yl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-10(2)16-15(18)14-9-12(17-20-14)11-7-5-6-8-13(11)19-3/h5-8,10,14H,4,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSDFCRYJPRREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=NO1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4853076.png)

![6-(5-chloro-2-thienyl)-3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4853083.png)
![4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4853091.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4853092.png)
![2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4853097.png)
![6-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853105.png)

![N-(4-bromophenyl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4853117.png)
![2-methoxyethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4853126.png)



![4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B4853149.png)